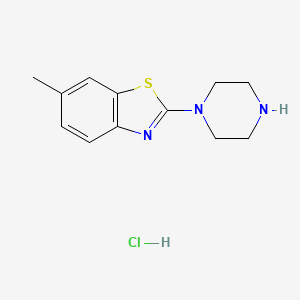

6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride

Description

Properties

IUPAC Name |

6-methyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMSIITXEGMUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves the reaction of 6-methyl-1,3-benzothiazole with piperazine under specific conditions. One common method includes the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Chloroform, methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride, in cancer treatment. These compounds have been shown to interfere with tubulin dynamics, which is crucial for cancer cell proliferation. For instance, derivatives with piperazine structures demonstrated significant cytotoxicity against various cancer cell lines, exhibiting IC50 values lower than standard treatments like albendazole .

Anthelmintic Properties

The compound has also been investigated for its anthelmintic properties. In vitro studies revealed that it significantly reduces parasite activity in muscle larvae, showing higher efficacy compared to traditional anthelmintics like ivermectin .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains .

PPARδ Agonist Activity

Recent research indicates that derivatives of this compound may act as agonists for the peroxisome proliferator-activated receptor delta (PPARδ), which is implicated in metabolic regulation. The lead compound exhibited high selectivity and efficacy in vitro, suggesting a potential role in treating metabolic disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies further elucidated the binding interactions with tubulin .

Case Study 2: Anthelmintic Action

In another investigation focusing on anthelmintic activity, researchers treated muscle larvae of Trichinella spiralis with the compound. The findings showed a remarkable reduction in larval viability compared to controls, establishing its potential as a therapeutic agent against parasitic infections .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 6-methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is compared below with three analogs: 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole, 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and 3-amino-1-cyclopropylpropan-1-ol.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Purity | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₄ClN₃S | 255.77 | -CH₃ (6-position), -N-piperazine (2-position) | Not specified | Not provided |

| 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | C₁₀H₁₁ClN₄S | 254.75* | -Cl (6-position), -N-piperazine (2-position) | Not specified | 76629-21-5† |

| 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | C₇H₄BrN₃O₂ | 258.03 | -Br (6-position), -COOH (7-position) | 95% | Not provided |

| 3-Amino-1-cyclopropylpropan-1-ol | C₆H₁₃NO | 115.18 | Cyclopropyl group, -NH₂, -OH | Not specified | Not provided |

*Molecular weight corrected from erroneous value in .

†CAS number likely corresponds to a different compound; verification required.

Key Observations:

The piperazine moiety in both benzothiazole derivatives contributes to hydrogen-bonding capacity, a critical factor in receptor binding.

Molecular Weight and Solubility :

- The hydrochloride salt form of the target compound increases its polarity, contrasting with the neutral 6-bromo analog. This difference may influence pharmacokinetic profiles, such as absorption and distribution .

Purity and Synthesis :

- The 95% purity reported for the 6-bromo analog () suggests stringent synthesis protocols, whereas purity data for the target compound is absent in the provided evidence.

Structural Diversity: 3-Amino-1-cyclopropylpropan-1-ol represents a structurally distinct compound with a cyclopropyl group, which is often used to modulate metabolic stability in drug design.

Biological Activity

Overview

6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a benzothiazole core with a piperazine moiety, enhancing its pharmacological properties and making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the following:

- IUPAC Name : 6-methyl-2-piperazin-1-yl-1,3-benzothiazole; hydrochloride

- Molecular Formula : C12H15N3S·HCl

- CAS Number : 1184171-45-6

Research indicates that compounds with a benzothiazole core, including this compound, often exhibit diverse biological activities. These activities are attributed to their ability to interact with various molecular targets within biological systems. Notably, benzothiazoles have been shown to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of benzothiazole derivatives. Specifically, compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of oxidative stress and inflammation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of benzothiazoles possess activity against various pathogens, including resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa . This positions this compound as a potential candidate for developing new antibiotics.

Case Studies

A notable study explored the synthesis and biological evaluation of several benzothiazole derivatives, including those featuring the piperazine moiety. The results indicated that these compounds exhibited significant cytotoxicity against cancer cell lines while demonstrating low toxicity toward normal cells. This selectivity is crucial for developing effective anticancer agents .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in terms of their pharmacological profiles:

Q & A

Basic: What are the standard synthetic routes for 6-methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride, and what reaction conditions are critical?

Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and ketones. For example, a method analogous to involves refluxing 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with an appropriate ketone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol. Key parameters include:

- Temperature : Reflux conditions (70–80°C) to ensure complete reaction .

- Solvent choice : Polar solvents like ethanol or acetonitrile improve solubility and reaction kinetics .

- Catalysts : Acidic or basic conditions may be employed depending on the reactivity of intermediates .

Purification often involves column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm the benzothiazole core, piperazine substitution, and methyl group presence. Chemical shifts for aromatic protons typically appear at δ 6.8–8.0 ppm .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% deviation .

- Melting point determination : Used as a preliminary purity check .

Advanced: How can researchers optimize synthetic yields when encountering low reproducibility across batches?

Answer:

Yield inconsistencies often stem from variable reaction kinetics or impurity profiles. Methodological adjustments include:

- Solvent optimization : Switching to high-boiling solvents (e.g., dioxane) for better temperature control .

- Catalyst screening : Testing bases like triethylamine (TEA) or Lewis acids (e.g., CuI) to accelerate cyclization .

- Stepwise monitoring : Using TLC or in-situ IR to track intermediate formation and adjust reaction times .

- Byproduct mitigation : Employing silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted starting materials .

Advanced: How should researchers resolve contradictions in 1H^1H1H NMR data between synthesized batches?

Answer:

Discrepancies may arise from:

- Tautomeric equilibria : The benzothiazole NH proton can exhibit variable chemical shifts depending on solvent polarity .

- Residual solvents : Ensure complete drying under vacuum before analysis .

- Diastereomeric impurities : Chiral HPLC or NOESY experiments can identify stereochemical inconsistencies .

- Dynamic processes : Variable temperature NMR (e.g., 25°C to 60°C) can reveal conformational exchange broadening .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

Answer:

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., MMP-9 inhibition) with IC calculations .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., VEGFR2 or aminopeptidase N) .

- Cytotoxicity testing : MTT assays on human cell lines (e.g., HeLa) to assess selectivity indices .

Advanced: How can structural modifications enhance the compound’s stability under physiological conditions?

Answer:

- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF) to reduce metabolic oxidation .

- Prodrug strategies : Conjugating with acetyl or phosphate groups to improve aqueous solubility and hydrolytic stability .

- Co-crystallization : Screening with counterions (e.g., succinate) to enhance thermal stability and shelf life .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Answer:

- Starting material residues : Unreacted hydrazine derivatives detected via HPLC retention time matching .

- Oxidation byproducts : Sulfoxide derivatives identified by MS (e.g., +16 Da mass shift) .

- Dimerization products : High-molecular-weight impurities (>500 Da) observed in MALDI-TOF spectra .

- Halogenated contaminants : ICP-MS quantifies residual chloride from hydrochloride salt formation .

Advanced: What computational tools are effective for predicting the compound’s reactivity and regioselectivity?

Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to model electrophilic aromatic substitution sites .

- Retrosynthetic analysis : AI-driven platforms (e.g., Pistachio) propose feasible routes and prioritize high-yield pathways .

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) to predict hydrolysis rates and degradation pathways .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers validate the compound’s purity for pharmacological studies?

Answer:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients; purity ≥99% confirmed by peak area normalization .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% .

- Chiral purity : Chiralpak AD-H columns to confirm enantiomeric excess (>98%) for stereospecific studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.